Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
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Overview
Description
This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific compound you mentioned also contains additional functional groups and rings, which would further influence its properties and reactivity.
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It’s possible that such reactions could be used in the synthesis or modification of this compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure, including its functional groups and the nature of its rings. For example, the presence of the quinoline moiety could impart aromaticity and influence its reactivity .
Scientific Research Applications
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Application: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Method: The process involves pairing with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
- Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
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- Application: This research discusses the Suzuki–Miyaura (SM) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method: The process involves the use of a variety of organoboron reagents, with properties that have been tailored for application under specific SM coupling conditions .
- Results: The review analyses the seven main classes of boron reagent that have been developed .
Future Directions
properties
IUPAC Name |
propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-9-24-19(22)17-16(20)15-14(13-8-5-10-23-13)11-6-3-4-7-12(11)21-18(15)25-17/h5,8,10H,2-4,6-7,9,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOAVCFYOZTJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(C2=C(C3=C(CCCC3)N=C2S1)C4=CC=CO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate |
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